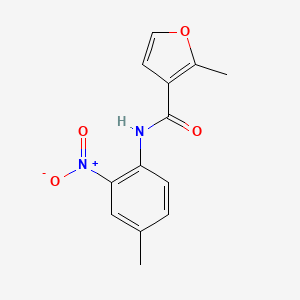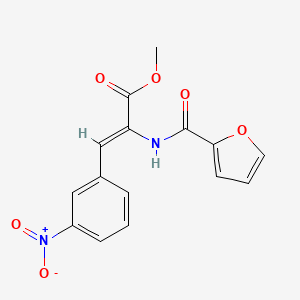![molecular formula C16H19ClN2O3 B4038779 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloro-5-nitrobenzamide](/img/structure/B4038779.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloro-5-nitrobenzamide
Übersicht
Beschreibung
“N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloro-5-nitrobenzamide” is a complex organic compound. It contains a bicyclo[2.2.1]heptane (also known as norbornane) structure, which is a saturated bicyclic hydrocarbon . The compound also contains a benzamide group, which is an amide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the benzamide group. The bicyclic structure would likely make the compound rigid and potentially stereochemically interesting .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the amide group or the aromatic ring . The nitro group on the benzene ring could potentially be reduced to an amine, and the amide could undergo hydrolysis to form the carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro group could potentially make the compound more reactive. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Reductive Chemistry in Hypoxia-selective Cytotoxins
A study by Palmer et al. (1995) explored the reductive chemistry of the hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, focusing on its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This research identified the electron-affinic sites in the molecule and synthesized major reduction products to further investigate their cytotoxicities, providing insight into the potential development of targeted cancer therapies (Palmer et al., 1995).
Carbocyclic Oligopeptides with Antitumor Activity
Markowska et al. (2002) synthesized carbocyclic oligopeptides featuring aromatic rings with N,N-dimethylpropyl-1,3-diamine groups, showing significant antitumor activity under hypoxic conditions. This study indicates the relevance of structurally similar compounds in developing hypoxia-targeted cancer treatments (Markowska et al., 2002).
Role of N-Heterocyclic Carbenes in Chemistry
Hopkinson et al. (2014) provided an overview of N-heterocyclic carbenes, highlighting their evolution from academic curiosities to essential tools in modern chemistry. This review underscores the diverse applications of these compounds, including their potential in materials science and as catalysts in various chemical reactions (Hopkinson et al., 2014).
Antiarrhythmic Activity of Adamantane Derivatives
Research by Avdyunina et al. (2019) on novel 2-aminoadamantane derivatives revealed marked antiarrhythmic activity, suggesting the therapeutic potential of structurally related compounds in treating arrhythmias. This study highlights the relationship between chemical structure and pharmacological activity (Avdyunina et al., 2019).
Hypoxia-selective Cytotoxins for Cancer Therapy
A series of studies on regioisomers of hypoxia-selective cytotoxins demonstrated their potential in selectively targeting hypoxic tumor cells, with implications for enhancing the effectiveness of cancer treatments. These findings contribute to understanding how structural variations affect cytotoxicity and selectivity, paving the way for more targeted cancer therapies (Palmer et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-9(13-7-10-2-3-11(13)6-10)18-16(20)14-8-12(19(21)22)4-5-15(14)17/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFXHNXLPGKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-dimethylphenoxy)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]propanamide](/img/structure/B4038700.png)

![1-(3-methylphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4038713.png)
![2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B4038717.png)

![N-[3-(4-{3-[(THIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4038728.png)
![4-phenyl-3-(3-phenyl-2-quinoxalinyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B4038729.png)

![N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4038762.png)




![3-[(3,3-Diphenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038802.png)
